molecular formula C10H8ClFO2 B13332061 2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol

2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol

Katalognummer: B13332061
Molekulargewicht: 214.62 g/mol
InChI-Schlüssel: WVMWUJJYZPKDPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol typically involves the introduction of the cyclopropanecarbonyl group and the fluorine atom onto a chlorophenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Introduction of the cyclopropane ring onto the phenol derivative.

    Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the cyclopropanecarbonyl group can interact with enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-fluorophenol: Similar structure but lacks the cyclopropanecarbonyl group.

    2-Chloro-4-fluorophenol: Similar structure but lacks the cyclopropanecarbonyl group.

    4-Cyclopropanecarbonylphenol: Similar structure but lacks the chlorine and fluorine atoms.

Uniqueness

2-Chloro-4-cyclopropanecarbonyl-6-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and selectivity. The combination of chlorine and fluorine atoms further enhances its chemical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H8ClFO2

Molekulargewicht

214.62 g/mol

IUPAC-Name

(3-chloro-5-fluoro-4-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8ClFO2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2

InChI-Schlüssel

WVMWUJJYZPKDPB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)C2=CC(=C(C(=C2)Cl)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.